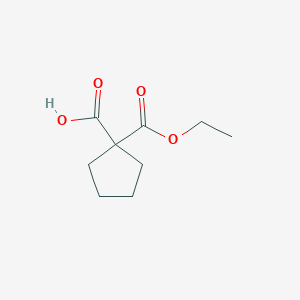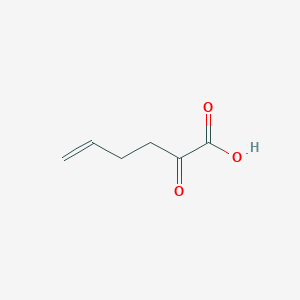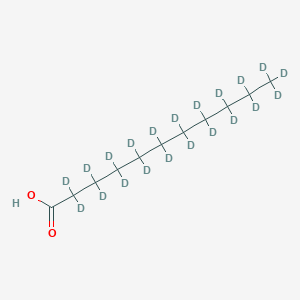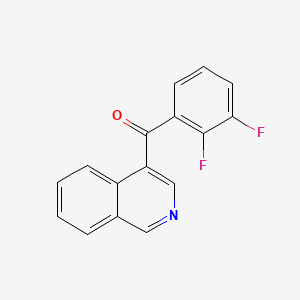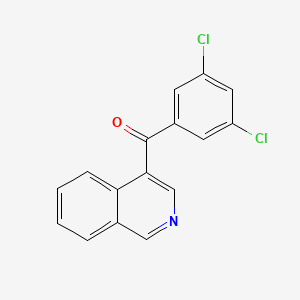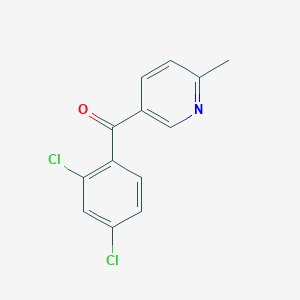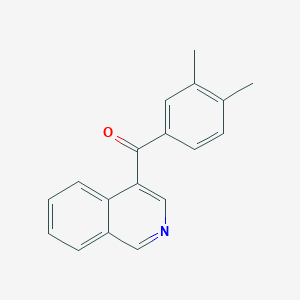
エゼチミブフェノキシグルクロン酸-D4
概要
説明
Ezetimibe-D4 Phenoxy Glucuronide is a stable labeled derivative of Ezetimibe, a drug used to lower cholesterol levels in the body . It is used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the analysis of Ezetimibe in biological samples . This compound is very hygroscopic .
Synthesis Analysis
Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe was also synthesized .Molecular Structure Analysis
The molecular formula of Ezetimibe phenoxy glucuronide-D4 is C30H25D4F2NO9 . The molecular weight is 589.57 .Chemical Reactions Analysis
Ezetimibe is mainly metabolized by UGT enzymes to provide ezetimibe-glucuronide . The conversion of EZE to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions .Physical and Chemical Properties Analysis
Ezetimibe phenoxy glucuronide-D4 is a stable labeled derivative of Ezetimibe . This compound is very hygroscopic .科学的研究の応用
肝機能障害における薬物動態
エゼチミブフェノキシグルクロン酸-D4は、エゼチミブの活性代謝物として、肝機能障害患者における薬物動態の理解において重要な役割を果たします。 研究により、肝機能障害はエゼチミブとその主要な活性フェノール性グルクロン酸の全身曝露を有意に増加させることが示されています 。これは、肝疾患患者における用量調整と安全性モニタリングに重要です。
薬物相互作用研究
この化合物は、潜在的な薬物相互作用(DDI)の薬物動態を評価する研究に使用されています。 例えば、エゼチミブとロサルバスタチンの相互作用を調査するために使用され、これらの薬剤の併用投与に関する貴重なデータを提供し、併用療法における安全で効果的な使用を保証しています .
コレステロール吸収阻害
This compoundは、強力なコレステロール吸収阻害剤であるエゼチミブの活性代謝物です。その研究は、高脂血症および関連する心血管疾患の治療法を開発するために不可欠です。 コレステロールの吸収を阻害することにより、血漿コレステロールレベルの低下に役立ちます .
分析方法開発
この化合物は、分析化学において、生物学的試料中のエゼチミブとその代謝物の定量化のための内部標準として使用されます。 これは、薬物モニタリングおよび薬物動態研究のための正確で信頼性の高い分析方法を開発するために不可欠です .
トランスポーター活性の理解
This compoundは、薬物動態におけるさまざまなトランスポーターの役割を解明するのに役立ちます。 例えば、胆汁酸が有機アニオン輸送ポリペプチド(OATP)に与える影響を研究するために使用されており、OATPは薬物の取り込みとクリアランスにおいて重要です .
バイオアッセイにおけるマトリックス効果
この化合物は、バイオアナリティカル方法におけるマトリックス効果の研究に役立ち、マトリックス効果とは、試料中の他の物質が分析物の測定に与える影響のことです。 この効果を理解することは、バイオアナリティカルアッセイの精度を確保するために不可欠です .
作用機序
- The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is expressed in the brush border membrane of enterocytes in the small intestine.
Target of Action
Mode of Action
Pharmacokinetics
- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes extensive first-pass metabolism in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe’s bioavailability is influenced by hepatic metabolism and efflux transporters .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ezetimibe phenoxy glucuronide-D4 plays a crucial role in biochemical reactions related to cholesterol metabolism. It is the active metabolite of ezetimibe and exhibits antihyperlipoproteinemic activity. Ezetimibe phenoxy glucuronide-D4 interacts with several enzymes and proteins, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which are responsible for its formation through glucuronidation. Additionally, it interacts with efflux and uptake transporters, such as organic anion transporting polypeptides, which influence its distribution and excretion .
Cellular Effects
Ezetimibe phenoxy glucuronide-D4 affects various types of cells and cellular processes, primarily by inhibiting cholesterol absorption in the small intestine. This inhibition leads to a decrease in the delivery of intestinal cholesterol to the liver, thereby reducing plasma cholesterol levels. Ezetimibe phenoxy glucuronide-D4 influences cell signaling pathways related to cholesterol homeostasis and can impact gene expression involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Ezetimibe phenoxy glucuronide-D4 involves its binding to the sterol transporter Niemann-Pick C1-Like 1 protein in the small intestine. This binding inhibits the uptake of cholesterol and phytosterols, reducing their absorption. Ezetimibe phenoxy glucuronide-D4 also interacts with various transporters and enzymes, including organic anion transporting polypeptides and uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which facilitate its metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ezetimibe phenoxy glucuronide-D4 can change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Ezetimibe phenoxy glucuronide-D4 maintains its cholesterol absorption inhibitory effects, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Ezetimibe phenoxy glucuronide-D4 vary with different dosages in animal models. At therapeutic doses, it effectively reduces cholesterol absorption and plasma cholesterol levels. At higher doses, there may be threshold effects, including potential toxic or adverse effects. Studies have shown that excessive doses can lead to hepatic side effects and alterations in liver enzyme activities .
Metabolic Pathways
Ezetimibe phenoxy glucuronide-D4 is involved in metabolic pathways related to cholesterol metabolism. It is primarily formed through the glucuronidation of ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes in the intestine and liver. This metabolic pathway is crucial for its activity as a cholesterol absorption inhibitor. Ezetimibe phenoxy glucuronide-D4 also affects metabolic flux and metabolite levels by reducing the absorption of dietary cholesterol .
Transport and Distribution
Ezetimibe phenoxy glucuronide-D4 is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It is a substrate for multiple efflux and uptake transporters, including organic anion transporting polypeptides, which influence its localization and accumulation in tissues. These interactions are essential for its pharmacokinetic profile and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ezetimibe phenoxy glucuronide-D4 is primarily within the enterocytes of the small intestine, where it exerts its cholesterol absorption inhibitory effects. It may also localize to other cellular compartments involved in cholesterol metabolism. Post-translational modifications and targeting signals may direct Ezetimibe phenoxy glucuronide-D4 to specific organelles, influencing its activity and function .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-MKSNJYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)
